molecular formula C10H19O6P B14345969 Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate CAS No. 104773-69-5

Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate

Cat. No.: B14345969
CAS No.: 104773-69-5
M. Wt: 266.23 g/mol
InChI Key: WKRUASAMHKXCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of 4-(diethoxyphosphoryl)-but-2-enoic acid ethyl ester with lithium hexamethyldisilazane in tetrahydrofuran at 0°C for 0.5 hours . This is followed by the addition of undecylaldehyde in tetrahydrofuran at 0°C for 2 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protective atmospheres and controlled temperatures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound can be used in studies involving enzyme reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of various products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(diethoxyphosphoryl)but-2-enoate: This is a closely related compound with similar properties and applications.

    Triethyl 4-phosphonocrotonate: Another similar compound with comparable chemical behavior.

Uniqueness

Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry.

Properties

CAS No.

104773-69-5

Molecular Formula

C10H19O6P

Molecular Weight

266.23 g/mol

IUPAC Name

ethyl 4-diethoxyphosphoryloxybut-2-enoate

InChI

InChI=1S/C10H19O6P/c1-4-13-10(11)8-7-9-16-17(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3

InChI Key

WKRUASAMHKXCSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCOP(=O)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.